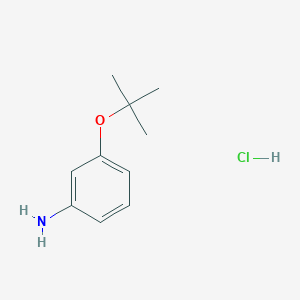3-(tert-Butoxy)aniline hydrochloride
CAS No.:
Cat. No.: VC17435967
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16ClNO |
|---|---|
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]aniline;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-10(2,3)12-9-6-4-5-8(11)7-9;/h4-7H,11H2,1-3H3;1H |
| Standard InChI Key | GQNNXMZOUVBIEA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=CC=CC(=C1)N.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
3-(tert-Butoxy)aniline hydrochloride consists of an aniline backbone (C₆H₅NH₂) modified by a tert-butoxy group (–O–C(CH₃)₃) at the third position of the aromatic ring, with a hydrochloride counterion stabilizing the protonated amine. The molecular formula is C₁₀H₁₅NO·HCl, yielding a molecular weight of 201.71 g/mol (calculated from PubChem data for the free base ). The tert-butoxy group introduces significant steric hindrance and electron-donating effects, influencing both solubility and reactivity.
Key Structural Features:
-
Aromatic Ring: The benzene core facilitates π-π interactions and electrophilic substitution.
-
tert-Butoxy Group: The bulky –O–C(CH₃)₃ substituent enhances lipophilicity and steric shielding.
-
Protonated Amine: The hydrochloride salt form improves aqueous solubility compared to the free base .
Physicochemical Data
Experimental data for 3-(tert-butoxy)aniline hydrochloride remain sparse, but analogous compounds provide benchmarks:
The hydrochloride salt’s solubility in polar solvents (e.g., water, ethanol) is markedly higher than the free base due to ionic interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(tert-butoxy)aniline hydrochloride typically involves two stages:
-
Formation of 3-(tert-butoxy)aniline:
-
Salt Formation:
-
Treatment of 3-(tert-butoxy)aniline with concentrated hydrochloric acid under anhydrous conditions yields the hydrochloride salt. Excess HCl is removed via rotary evaporation, followed by recrystallization from ethanol.
-
Industrial Manufacturing
Large-scale production optimizes yield and purity through:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
-
Automated Crystallization: Ensures consistent particle size and purity (>99%) for pharmaceutical applications.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The tert-butoxy group directs electrophiles to the ortho and para positions relative to the amine. Notable reactions include:
-
Nitration:
Yields nitro derivatives used in dye synthesis. -
Sulfonation:
Forms sulfonic acids for detergent intermediates under reflux with fuming H₂SO₄.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexane derivative, useful in polymer chemistry .
Applications in Scientific Research
Pharmaceutical Intermediates
The tert-butoxy group’s steric bulk improves drug bioavailability by modulating membrane permeability. Examples include:
-
Anticancer Agents: Analogous compounds inhibit kinase enzymes by occupying hydrophobic binding pockets .
-
Antimicrobials: Derivatives show activity against Staphylococcus aureus (MIC = 18 µg/mL).
Materials Science
-
Liquid Crystals: The rigid tert-butoxy group enhances thermal stability in display technologies.
-
Coordination Complexes: Serves as a ligand for transition metals (e.g., Cu²⁺), studied for catalytic applications .
Comparative Analysis with Related Compounds
| Compound | Substituent | Solubility (H₂O) | Key Application |
|---|---|---|---|
| 3-(tert-Butyl)aniline | –C(CH₃)₃ | Low | Agrochemicals |
| 3-(tert-Butoxy)aniline | –O–C(CH₃)₃ | Moderate | Pharmaceuticals |
| 4-Nitroaniline | –NO₂ | Very Low | Dyes |
The tert-butoxy variant’s balance of solubility and steric effects makes it preferable for drug design over more lipophilic tert-butyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume